S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate
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Overview
Description
S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate is a chemical compound that belongs to the class of isoindole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate typically involves the reaction of isoindole derivatives with appropriate reagents under controlled conditions. One common method involves the condensation of isoindole with propan-2-yl thiol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding thiol.
Substitution: Various substituted isoindole derivatives.
Scientific Research Applications
S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral and antimicrobial agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Benzothiadiazine Derivatives: Exhibits antimicrobial, antiviral, and antihypertensive activities.
Imidazole Derivatives: Possess a wide range of biological activities, including antifungal and anticancer properties.
Uniqueness
S-Propan-2-yl 1,3-dihydro-2H-isoindole-2-carbothioate is unique due to its specific structural features and the presence of the isoindole core, which imparts distinct biological activities.
Properties
CAS No. |
61517-14-4 |
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Molecular Formula |
C12H15NOS |
Molecular Weight |
221.32 g/mol |
IUPAC Name |
S-propan-2-yl 1,3-dihydroisoindole-2-carbothioate |
InChI |
InChI=1S/C12H15NOS/c1-9(2)15-12(14)13-7-10-5-3-4-6-11(10)8-13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
YGXPRVNRQASRPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC(=O)N1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
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